molecular formula C10H15N3 B13096460 N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine CAS No. 1956322-76-1

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine

Cat. No.: B13096460
CAS No.: 1956322-76-1
M. Wt: 177.25 g/mol
InChI Key: AWHIEGUHNZFTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is a substituted pyridine diamine characterized by a cyclopropylmethyl group at the N4 position and a methyl group at the C6 position of the pyridine ring.

Properties

CAS No.

1956322-76-1

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-N-(cyclopropylmethyl)-6-methylpyridine-3,4-diamine

InChI

InChI=1S/C10H15N3/c1-7-4-10(9(11)6-12-7)13-5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13)

InChI Key

AWHIEGUHNZFTBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)N)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine-3,4-diamine and cyclopropylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The cyclopropylmethyl chloride is added dropwise to a solution of 6-methylpyridine-3,4-diamine in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours.

    Workup: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

    Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted derivatives where the cyclopropylmethyl group is replaced by other functional groups.

Scientific Research Applications

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • N4-Methylpyridine-3,4-diamine (Mol. Weight: ~151 g/mol): Shares the pyridine core but lacks the cyclopropylmethyl group.
  • N4-Cyclopropylpyrimidine-2,4-diamine : Features a pyrimidine core (two nitrogen atoms) instead of pyridine. Pyrimidine derivatives often exhibit distinct electronic properties, influencing binding affinity in enzyme inhibition (e.g., kinase targets) compared to pyridine analogs .

Substituent Effects

  • N4-Isopropyl-6-methylpyrimidine-2,4-diamine: The isopropyl group at N4 introduces moderate steric bulk but lacks the ring strain inherent to cyclopropylmethyl. This difference may alter solubility and bioavailability, as cyclopropyl groups are known to enhance lipophilicity .
  • N4-Methylcytosine : A pyrimidine derivative with a methyl group at N4, highlighting how methylation at this position can modulate nucleoside analog activity, particularly in epigenetic regulation .

Functional Group Modifications

Nitro and Halogen Substituents

  • This contrasts with the unmodified pyridine core of the target compound, which lacks such activating groups .
  • 4-Bromo-2-chloro-5-iodo-1,3-thiazole : Though structurally distinct, the presence of halogens (Br, Cl, I) underscores the role of electronegative substituents in tuning electronic properties and intermolecular interactions .

Physicochemical Properties (Hypothetical Comparison)

Compound Core Structure N4 Substituent Molecular Weight (g/mol) Key Functional Features
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine Pyridine Cyclopropylmethyl ~258–265 Enhanced lipophilicity, metabolic stability
N4-Methylpyridine-3,4-diamine Pyridine Methyl ~151 Reduced steric hindrance
N4-Cyclopropylpyrimidine-2,4-diamine Pyrimidine Cyclopropyl ~152 Dual nitrogen atoms, altered electronics
N4-Isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine Pyrimidine Isopropyl + Nitro ~225 Electrophilic C5 position

Biological Activity

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a pyridine derivative characterized by its unique cyclopropylmethyl group. This structural feature is significant as it influences the compound's interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound's structure allows it to modulate the activity of these targets, which can lead to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation.
  • Receptor Modulation : It can interact with receptors that regulate physiological processes, influencing signaling pathways associated with pain and inflammation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In assays measuring cell viability, this compound demonstrated significant inhibition of proliferation in breast cancer and leukemia cell lines.
  • Mechanisms : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have shown that it possesses activity against several bacterial strains, including:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the effect on breast cancer cell lines.
    • Findings : The compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the compound's effectiveness against bacterial pathogens.
    • Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.

Research Findings Summary Table

Biological ActivityCell Line/OrganismConcentration (µM)Effect
AnticancerBreast Cancer>10>50% Viability Reduction
AntimicrobialStaphylococcus aureus32Minimum Inhibitory Concentration (MIC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.